2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
Description
This compound integrates a 1,2-dihydroquinoline core substituted with 2,2,4-trimethyl groups at the quinoline ring and a benzo[de]isoquinoline-1,3-dione moiety linked via an acetate ester.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-15-13-26(2,3)27-21-11-10-17(12-20(15)21)32-22(29)14-28-24(30)18-8-4-6-16-7-5-9-19(23(16)18)25(28)31/h4-13,27H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWOPTMZSPJZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321442 | |
| Record name | (2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
56.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17412241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331973-46-7 | |
| Record name | (2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Benzoisoquinoline Moiety: The benzoisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde in the presence of an acid catalyst.
Coupling of the Moieties: The final step involves the esterification reaction between the quinoline and benzoisoquinoline moieties using an appropriate esterifying agent such as acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline and benzoisoquinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline and benzoisoquinoline derivatives.
Reduction: Reduced quinoline and benzoisoquinoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl have been shown to inhibit the growth of cancer cells with GI50 values ranging from 22 nM to 31 nM .
2. Anti-inflammatory Properties
Quinoline derivatives are known for their anti-inflammatory effects. The ester group in 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate may enhance its efficacy as a non-steroidal anti-inflammatory drug (NSAID), contributing to pain relief and inflammation reduction .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures can provide neuroprotective effects. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant properties of such compounds are currently under investigation for their potential therapeutic benefits .
Biochemical Applications
1. Enzyme Inhibition
Studies have indicated that certain derivatives of quinoline can act as enzyme inhibitors. This property is beneficial in drug design for targeting specific pathways involved in disease progression. The ability of the compound to modulate enzyme activity makes it a candidate for further exploration in biochemical applications .
2. Synthesis of Natural Products
The compound's structure allows it to serve as a precursor in the synthesis of various natural products and alkaloids. This application is crucial in the field of organic synthesis and pharmacognosy where natural compounds are often modified for enhanced biological activity .
Materials Science Applications
1. Organic Electronics
Recent advancements suggest that quinoline-based compounds can be utilized in organic electronics due to their electronic properties. Their ability to form stable films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Ukrainets et al., 2010 | Anticancer Activity | Identified significant antiproliferative effects against cancer cell lines with GI50 values between 22 nM and 31 nM. |
| MDPI Study, 2023 | Antioxidant Properties | Demonstrated antioxidant activity which may contribute to neuroprotective effects against oxidative stress-related damage. |
| ChemDiv Analysis | Synthesis Applications | Highlighted the potential for synthesis of complex natural products using derivatives of the compound as intermediates. |
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzo[de]isoquinolin-dione Derivatives
- Ethyl 1,3-Dioxo-1H-Benzo[de]isoquinolin-2(3H)-yl Acetate (): Shares the benzo[de]isoquinolin-dione backbone but lacks the dihydroquinoline substituent. Its simpler structure results in lower molecular weight (MW: ~318.3 g/mol) and enhanced solubility in polar solvents compared to the target compound.
- N,N-Dibenzyl-6-(1,3-Dioxo-1H-Benzo[de]isoquinolin-2(3H)-yl)hexanamide (): Contains a hexanamide linker instead of an acetate ester, increasing MW to 490.6 g/mol. The extended alkyl chain may improve membrane permeability but reduce crystallinity .
Quinoline/Triazole Hybrids
- (2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-Triazole Derivatives (): Replaces the benzo[de]isoquinolin-dione with a triazole ring. However, the absence of the electron-deficient dione unit diminishes photostability .
Functional Group Analysis
Ester Linkages
- Ethyl 2-(1H-Indol-3-yl)Acetate (): A structurally simpler ester with an indole substituent.
- Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)Acetate (): Features a tetrahydroquinoline core, which increases conformational flexibility but reduces planarity compared to the target compound’s dihydroquinoline system .
Research Implications
- Target Compound: The benzo[de]isoquinolin-dione unit may confer unique fluorescence properties, while the dihydroquinoline substituent could modulate bioavailability. Comparative studies with analogs suggest tunability for optoelectronic applications.
- Limitations: Limited data on the target compound’s biological activity necessitates further profiling against analogs like triazole derivatives (), which show promise in anticancer or antimicrobial assays .
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄ |
| Molecular Weight | 341.36 g/mol |
| Density | 1.048 g/cm³ |
| Boiling Point | 337°C at 760 mmHg |
| Flash Point | 140.5°C |
Antimicrobial Properties
Research indicates that compounds related to 2,2,4-trimethyl-1,2-dihydroquinoline derivatives display significant antimicrobial activity. For instance, derivatives have been evaluated against various bacterial strains and have shown promising results in inhibiting growth, suggesting potential applications in treating bacterial infections .
Antidiabetic Activity
Studies have demonstrated that certain dihydroquinoline derivatives exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models. The mechanism often involves the modulation of metabolic pathways related to glucose metabolism and insulin signaling .
Antiparasitic Effects
Notably, some derivatives of this compound have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds such as 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate have been reported to cure infected mice in preclinical models . The proposed mechanism involves the formation of reactive oxygen species through redox cycling, which is toxic to the parasites.
The biological activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to interact with specific molecular targets. The compound acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, its structural features allow it to form reactive intermediates that can disrupt cellular processes in pathogens .
Study on Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive bacteria significantly compared to standard antibiotics .
Antidiabetic Research
Another significant study explored the antidiabetic properties of this compound in diabetic rats. The results showed a marked decrease in blood glucose levels after administration over a four-week period, suggesting its potential as a therapeutic agent for diabetes management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate, and what key reagents are involved?
- Answer : The synthesis typically involves multi-step reactions starting from functionalized tetrahydroquinoline and isoindole precursors. Key steps include:
- Acetylation : Use of acyl chlorides (e.g., chloroacetyl chloride) under basic conditions (e.g., NaHCO₃) to introduce the acetate moiety .
- Cyclization : Formation of the benzo[de]isoquinolin-dione core via intramolecular cyclization using catalysts like Pd/C or acidic conditions (e.g., H₂SO₄) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the final product .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methyl groups at C2/C4, ester linkage) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₃₂H₂₇N₃O₇, m/z 565.6) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in the dihydroquinoline and isoindole moieties .
Q. What are the primary biological activities reported for this compound, and how are they assessed experimentally?
- Answer :
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to doxorubicin controls .
- Mechanistic Studies : Fluorescence-based enzyme inhibition assays (e.g., topoisomerase II) and molecular docking to identify binding interactions .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological efficacy (e.g., varying IC₅₀ across studies) be resolved methodologically?
- Answer :
- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% by HPLC) .
- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ∆G values from docking studies) to reconcile discrepancies in target affinity .
Q. What strategies optimize the regioselectivity of substitution reactions on the dihydroquinoline core?
- Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C6 to direct electrophilic substitution to C8 .
- Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki-Miyaura coupling at sterically hindered positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites, as shown in kinetic studies .
Q. How does the compound’s dual functionality (isoindole + tetrahydroquinoline) influence its pharmacokinetic profile?
- Answer :
- LogP Analysis : Experimental logP ~2.7 (octanol/water) indicates moderate lipophilicity, balancing membrane permeability and solubility .
- Metabolic Stability : Microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation of the dihydroquinoline ring, with t₁/₂ > 4 hours .
- Prodrug Design : Ester hydrolysis (e.g., by plasma esterases) releases active metabolites, monitored via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
